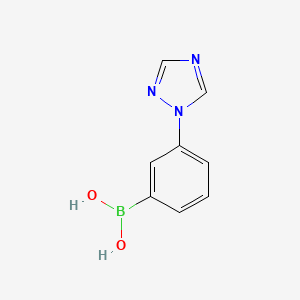![molecular formula C8H11BF3KO2 B15302346 Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is a chemical compound with the molecular formula C8H11BF3KO2. It is known for its unique structure, which includes a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This compound is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves multiple steps. One common method includes the reaction of a bicyclo[2.1.1]hexane derivative with a boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[2.1.1]hexane derivatives .
Scientific Research Applications
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves its interaction with specific molecular targets. The trifluoroborate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Shares the trifluoroborate group but lacks the bicyclo[2.1.1]hexane ring system.
Methoxycarbonyl-substituted compounds: Similar in having the methoxycarbonyl group but differ in the rest of the molecular structure.
Uniqueness
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is unique due to its combination of a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
Molecular Formula |
C8H11BF3KO2 |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.1.1]hexanyl)boranuide |
InChI |
InChI=1S/C8H11BF3O2.K/c1-14-6(13)7-2-3-8(4-7,5-7)9(10,11)12;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
WGGRHVMEKAFXNI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(C1)(C2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


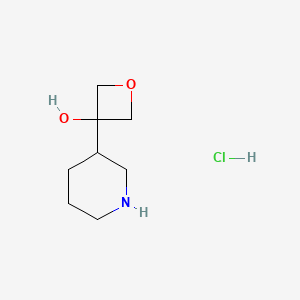
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
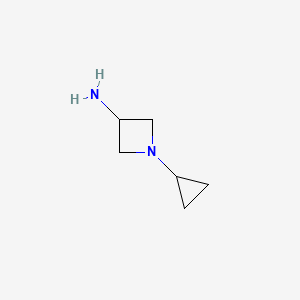
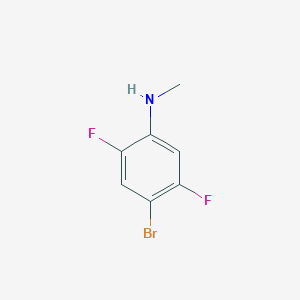
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
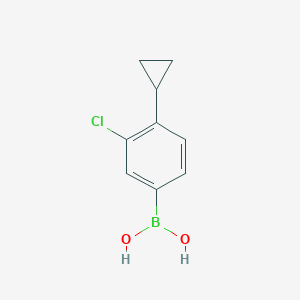
![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
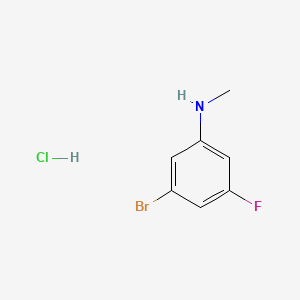

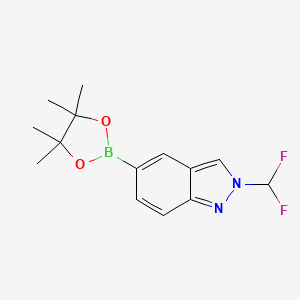

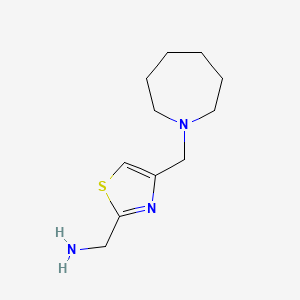
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
